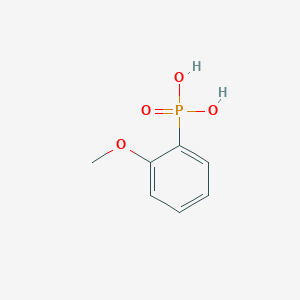![molecular formula C9H11NO2 B11945903 Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate CAS No. 22139-35-1](/img/structure/B11945903.png)
Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate is a complex organic compound with the molecular formula C9H11NO2. It is known for its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. This is followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial synthesis would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .
Scientific Research Applications
Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Mechanism of Action
The mechanism of action of methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This can influence the compound’s binding affinity and specificity for certain enzymes or receptors, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-azabicyclo[2.2.1]hept-2-ene-5-carboxylate: Similar in structure but with a bicyclic rather than tricyclic core.
Methyl 5-azatricyclo[3.2.1.0(2,4)]oct-7-ene-5-carboxylate: Another tricyclic compound with a different ring fusion pattern.
Uniqueness
Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research settings where unique molecular interactions are studied .
Properties
CAS No. |
22139-35-1 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 5-azatricyclo[4.2.0.02,4]oct-7-ene-5-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)10-7-3-2-5(7)6-4-8(6)10/h2-3,5-8H,4H2,1H3 |
InChI Key |
RNMLTQCJZJSPON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2CC2C3C1C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)

![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)

![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)




![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)



